molecular formula C12H10F2N2O2 B15335948 methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B15335948
M. Wt: 252.22 g/mol
InChI Key: KNOZLXPCXWOGMA-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a difluorophenyl group and a methyl group attached to an imidazole ring, which is further esterified with a carboxylate group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as 2,5-difluoroaniline and glyoxal in the presence of an acid catalyst.

    Introduction of the methyl group: The methylation of the imidazole ring can be carried out using methyl iodide in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the carboxyl group using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,6-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
  • Methyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
  • Methyl 2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Uniqueness

Methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

IUPAC Name

methyl 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C12H10F2N2O2/c1-6-10(12(17)18-2)16-11(15-6)8-5-7(13)3-4-9(8)14/h3-5H,1-2H3,(H,15,16)

InChI Key

KNOZLXPCXWOGMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=C(C=CC(=C2)F)F)C(=O)OC

Origin of Product

United States

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